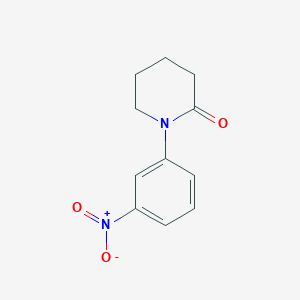

1-(3-Nitrophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

1-(3-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-6-1-2-7-12(11)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPWUBGYXAACRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitration of 3-Aminophenylpiperidin-2-one

- Starting Material: 3-Aminophenylpiperidin-2-one (or similar precursor)

- Reaction Conditions: Nitration using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (0–5°C) to selectively introduce a nitro group at the 3-position of the phenyl ring.

Step 2: Conversion to 1-(3-Nitrophenyl)piperidin-2-one

- Method: The nitrated intermediate undergoes oxidation and cyclization to form the lactam ring.

- Oxidation Agents: Sodium chlorite or similar oxidants facilitate the formation of the piperidin-2-one core.

- Reaction Environment: Mild heating (around 80°C) under inert atmosphere to prevent over-oxidation.

Step 3: Purification

- The crude product is purified via recrystallization from ethanol or ethyl acetate, ensuring high purity suitable for pharmaceutical applications.

Industrial-Scale Synthesis Using Chlorination and Nucleophilic Substitution

Step 1: Chlorination of 4-Nitroaniline Derivatives

- Reactants: 4-Chloronitrobenzene reacts with piperidin-2-one derivatives.

- Reaction Conditions: Phosphorus pentachloride (PCl₅) in chlorobenzene at 55°C for about 5 hours yields 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one with a high yield (~94.9%).

Step 2: Nucleophilic Substitution with Piperidine

- The dichlorinated intermediate reacts with piperidine or substituted piperazines under reflux conditions, replacing chlorine atoms with piperidinyl groups.

Step 3: Reduction and Cyclization

- The nitro group is reduced to an amine using sodium sulfide or Raney nickel, followed by intramolecular cyclization to form the lactam ring, completing the synthesis of the target compound.

Reaction Parameters Summary

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorination | PCl₅ in chlorobenzene | 55°C, 5h | 94.9% | |

| Substitution | Piperidine derivatives | Reflux | — | |

| Reduction | Sodium sulfide or Raney Ni | Heating | High |

Alternative Synthetic Route: Condensation and Oxidation

Step 1: Condensation Reaction

- Reactants: 4-Chloronitrobenzene with piperidine derivatives.

- Reaction Conditions: Reflux in ethanol or acetonitrile with a base like potassium carbonate to facilitate nucleophilic substitution.

Step 2: Oxidative Cyclization

- Oxidants: Sodium chlorite or hydrogen peroxide under controlled pH and temperature conditions (around 50–70°C) induce cyclization to form the piperidin-2-one ring.

Step 3: Final Purification

- The product is purified via chromatography or recrystallization, yielding high-purity intermediates suitable for downstream pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium chlorite under a carbon dioxide atmosphere.

Reduction: Hydrazine or catalytic hydrogenation.

Substitution: Sodium carbonate and piperidine under reflux conditions.

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 1-(3-Nitrophenyl)piperidin-2-one, exhibit significant anticancer properties. For instance, a study demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin . The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival.

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial in folate metabolism and a target for cancer therapies . The compound's ability to inhibit DHFR suggests that it could be developed into a therapeutic agent for conditions such as cancer and tuberculosis.

Neuropathic Pain Management

The compound has also been explored for its analgesic properties, particularly in the context of neuropathic pain. Research indicates that piperidine derivatives can act on multiple receptors involved in pain modulation, potentially leading to new treatments for chronic pain conditions .

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step processes that allow for the introduction of various substituents, enhancing its pharmacological profile. For example, modifications to the nitrophenyl group or the piperidine ring can lead to derivatives with improved potency or selectivity against specific biological targets .

Case Study 1: Anticancer Agents

A recent study synthesized several piperidine derivatives, including this compound, which were tested against various cancer cell lines. The results showed that these compounds exhibited cytotoxic effects, with some derivatives outperforming existing anticancer drugs in terms of efficacy .

Case Study 2: DHFR Inhibition

In another study focusing on DHFR inhibitors, researchers utilized this compound as a lead compound to develop novel thiosemicarbazones. These compounds demonstrated significant inhibitory activity against DHFR, showcasing the potential of piperidine-based structures in drug design .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidin-2-one ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(4-Nitrophenyl)piperidin-2-one (CAS 38560-30-4) is a positional isomer where the nitro group is at the para position. The meta substitution in 1-(3-nitrophenyl)piperidin-2-one reduces resonance stabilization of the nitro group compared to the para isomer, leading to distinct electronic properties. This difference impacts reactivity in reduction reactions; para-nitro derivatives are more readily reduced to amines (e.g., 1-(4-aminophenyl)piperidin-2-one) using FeCl₃/charcoal and hydrazine .

1-(4-Bromophenyl)piperidin-2-one (CAS 27471-43-8) and 1-(4-Iodophenyl)piperidin-2-one (CAS 385425-15-0) replace the nitro group with halogens. The electron-withdrawing nitro group in this compound increases electrophilicity at the carbonyl carbon compared to halogenated analogs, enhancing susceptibility to nucleophilic attack .

Substituent Functional Group Comparison

1-(3-Chlorophenyl)piperazin-2-one hydrochloride (CAS 183500-94-9) differs in both substituent (Cl vs. NO₂) and core structure (piperazinone vs. piperidinone). The chlorine atom, being less electron-withdrawing than nitro, reduces the lactam’s electrophilicity. Piperazinones also exhibit different hydrogen-bonding capabilities due to the additional nitrogen atom .

1-(3-Fluorophenyl)acetylpiperidin-4-one introduces a fluorophenyl group via an acetyl linkage. The fluorine atom’s strong electron-withdrawing nature and the ketone at position 4 (vs. 2 in piperidin-2-one) alter the molecule’s conformational flexibility and dipole moment .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | LogP |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₀N₂O₃ | 218.21 | Not reported | Low in H₂O | 1.89 |

| 1-(4-Nitrophenyl)piperidin-2-one | C₁₁H₁₀N₂O₃ | 218.21 | 148–150 | Low in H₂O | 1.72 |

| 1-(4-Bromophenyl)piperidin-2-one | C₁₁H₁₀BrNO | 268.11 | 135–137 | DCM, DMSO | 2.45 |

The para-nitro derivative exhibits a higher melting point due to symmetrical crystal packing, whereas bromo analogs show increased lipophilicity (LogP) .

Biological Activity

1-(3-Nitrophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a nitrophenyl group. This unique structure contributes to its potential biological activities. The molecular formula is , and it has been noted for its reactivity due to the presence of the nitro group, which can enhance interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, related compounds exhibit various pharmacological effects. Here are some key areas of interest:

- Neuroactive Properties : Compounds with similar structures are often explored for their neuroprotective effects. The presence of the nitrophenyl group may enhance these properties, potentially leading to applications in treating neurodegenerative diseases.

- Analgesic Effects : Piperidine derivatives are known for their analgesic properties. The structural similarities suggest that this compound might also exhibit pain-relieving effects.

- Antimicrobial Activity : Some piperidine derivatives have shown antimicrobial properties. The nitro group may contribute to increased efficacy against bacterial strains .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which could be a pathway for therapeutic action. For instance, docking studies could reveal binding affinities to target enzymes or receptors, elucidating potential mechanisms of action .

- Receptor Interaction : The compound may interact with various receptors in the nervous system, influencing neurotransmitter release or receptor activation, thus contributing to its neuroactive properties .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Piperidine ring with a nitrophenyl substituent | Potential neuroactive properties |

| 4-Acetylpiperidine | Acetylated piperidine without a nitro group | Analgesic effects |

| 1-(4-Nitrophenyl)piperidin-2-one | Similar structure with para-nitro substitution | Antimicrobial activity |

| 1-(Phenyl)piperidin-2-one | Piperidine with a simple phenyl group | Diverse biological activities |

| 4-Hydroxy-1-(3-nitrophenyl)piperidin-2-one | Hydroxyl substitution on the piperidine ring | Enhanced solubility and antioxidant effects |

Case Studies and Research Findings

Recent studies have highlighted the importance of piperidine derivatives in drug development:

- Neuroprotective Studies : Research has indicated that certain piperidine derivatives exhibit protective effects on neuronal cells under stress conditions. These findings suggest that similar compounds, including this compound, could be investigated for neuroprotective applications .

- Antibacterial Activity : A study demonstrated that piperidine-based compounds show significant antibacterial activity against resistant strains of bacteria. This raises the possibility that this compound might also possess similar properties .

- In Silico Docking Studies : Computational studies have provided insights into how the nitro group interacts with specific amino acids in enzyme active sites, enhancing our understanding of its potential as an inhibitor in various biochemical pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-nitrophenyl)piperidin-2-one, and how are yields optimized?

- Methodological Answer : A high-yield synthesis involves coupling 3-nitrobenzaldehyde with piperidin-2-one derivatives via reductive amination or nucleophilic substitution. reports a 100% purity product using flash column chromatography (SiO₂, 0–36% ethanol/ethyl acetate in petroleum ether) for purification. Optimizing reaction stoichiometry and catalyst selection (e.g., palladium or nickel catalysts) can improve yields. Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical for isolating high-purity crystals .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the nitro group (δ ~8.2–8.5 ppm for aromatic protons) and piperidinone carbonyl (δ ~170–175 ppm for ¹³C).

- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve bond lengths and angles. highlights SHELX’s robustness for small-molecule refinement, particularly for nitro-group geometry analysis .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer : Employ orthogonal techniques:

- HPLC : Use C18 columns with UV detection at 254 nm (nitro group absorbance).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235.1).

- Elemental analysis : Validate C, H, N, O percentages within 0.3% of theoretical values. emphasizes chromatographic purity (>95%) as a benchmark .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during synthesis?

- Methodological Answer : Chiral stationary phases (e.g., cellulose-2) in supercritical fluid chromatography (SFC) effectively separate enantiomers. demonstrates a 29–32% yield for resolved enantiomers using SFC (CO₂/EtOH + 0.1% NH₄OH, 50/50 ratio). Optimize mobile phase composition and flow rate (e.g., 150 mL/min) to enhance resolution .

Q. What role does the nitro group play in modulating reactivity and stability?

- Methodological Answer : The nitro group’s electron-withdrawing nature increases electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution. However, it may induce photodegradation under UV light. Stability studies () recommend storage at 2–8°C in dark conditions to prevent nitro-to-amine reduction .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?

- Methodological Answer : Cross-validate using:

- Dynamic NMR : Detect rotational barriers in piperidinone rings.

- Density Functional Theory (DFT) : Compare computed vs. experimental bond lengths (e.g., C-NO₂ bond ~1.47 Å). notes SHELXL’s precision in refining twinned crystals, resolving discrepancies between diffraction and spectroscopic data .

Q. What mechanistic insights exist for its potential biological activity?

- Methodological Answer : While direct biological data for this compound is limited, structural analogs (e.g., apixaban derivatives in ) suggest inhibition of serine proteases. Use molecular docking (AutoDock Vina) to model interactions with targets like Factor Xa, guided by nitro-group positioning .

Q. How does steric hindrance from the 3-nitrophenyl group influence conformational dynamics?

- Methodological Answer : Perform variable-temperature NMR to study ring puckering and substituent rotation. highlights similar piperidinone derivatives exhibiting restricted rotation due to bulky substituents, quantified via NOESY (nuclear Overhauser effect) correlations .

Q. What are its applications in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound serves as a precursor for anticoagulants (e.g., apixaban analogs) and kinase inhibitors. lists structurally related intermediates (e.g., 1-(4-nitrophenyl)piperidin-2-one) used in API synthesis. Functionalize the piperidinone ring via alkylation or acylation for downstream derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.